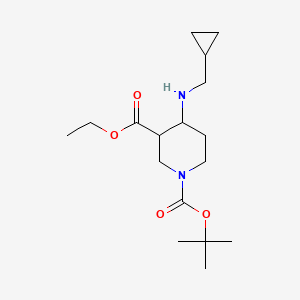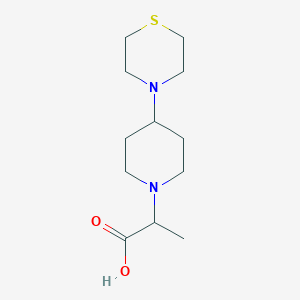
2-(4-Thiomorpholinopiperidin-1-yl)propanoic acid
描述
2-(4-Thiomorpholinopiperidin-1-yl)propanoic acid (TMPPA) is a synthetic organic compound belonging to the family of piperidinopropionic acids. It is a cyclic amide derivative of piperidine and is used in a variety of scientific and medical applications. TMPPA is an important building block in organic synthesis and is used in a variety of laboratory experiments.
科学研究应用
2-(4-Thiomorpholinopiperidin-1-yl)propanoic acid is widely used in various scientific research applications, such as in the synthesis of other organic compounds, in the synthesis of pharmaceuticals, and in the synthesis of small molecules. It is also used in the study of enzyme mechanisms, in the development of new drugs, and in the study of the structure and function of proteins.
作用机制
Target of Action
The primary target of 2-(4-Thiomorpholinopiperidin-1-yl)propanoic acid is Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.
Mode of Action
2-(4-Thiomorpholinopiperidin-1-yl)propanoic acid acts as an inhibitor of COX-1 and COX-2 . It binds to these enzymes and prevents them from catalyzing the conversion of arachidonic acid to prostaglandins. This results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The action of 2-(4-Thiomorpholinopiperidin-1-yl)propanoic acid affects the arachidonic acid pathway. By inhibiting COX-1 and COX-2, it disrupts the synthesis of prostaglandins. This leads to a decrease in inflammation and pain, as prostaglandins are key mediators of these processes .
Result of Action
The primary result of the action of 2-(4-Thiomorpholinopiperidin-1-yl)propanoic acid is a reduction in inflammation and pain. By inhibiting the production of prostaglandins, it decreases the mediators that cause inflammation and pain .
实验室实验的优点和局限性
The main advantage of using 2-(4-Thiomorpholinopiperidin-1-yl)propanoic acid in laboratory experiments is its ability to form hydrogen bonds with other molecules, which makes it useful for studying enzyme mechanisms and other biochemical processes. However, 2-(4-Thiomorpholinopiperidin-1-yl)propanoic acid can be toxic if ingested and should be handled with care. In addition, 2-(4-Thiomorpholinopiperidin-1-yl)propanoic acid can be difficult to synthesize, which can limit its use in laboratory experiments.
未来方向
The future directions for 2-(4-Thiomorpholinopiperidin-1-yl)propanoic acid research include further studies on its biochemical and physiological effects, as well as its potential use in the development of new drugs. In addition, further studies are needed to determine the optimal conditions for the synthesis of 2-(4-Thiomorpholinopiperidin-1-yl)propanoic acid and its use in laboratory experiments. Finally, further research is needed to understand the mechanism of action of 2-(4-Thiomorpholinopiperidin-1-yl)propanoic acid and its potential use in the treatment of various diseases.
属性
IUPAC Name |
2-(4-thiomorpholin-4-ylpiperidin-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2S/c1-10(12(15)16)13-4-2-11(3-5-13)14-6-8-17-9-7-14/h10-11H,2-9H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGMALYQNTTYKKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CCC(CC1)N2CCSCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Thiomorpholinopiperidin-1-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(4-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol](/img/structure/B1478681.png)
![7-(2-aminoethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B1478683.png)
![7-(2-aminoethyl)-3-ethyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B1478684.png)
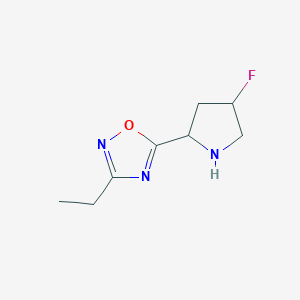
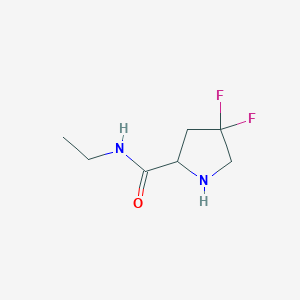

![1-(7-(hydroxymethyl)-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one](/img/structure/B1478693.png)

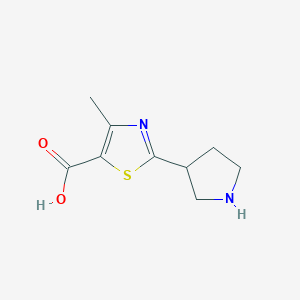
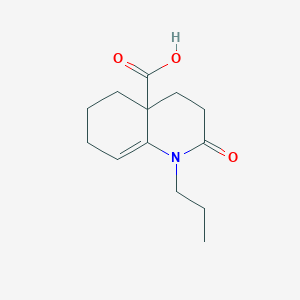
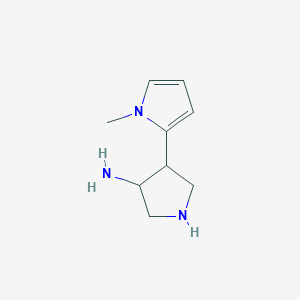
![(4-(2-Methoxyethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanamine](/img/structure/B1478699.png)
